molecular formula C12H15N3O4S B7114470 Methyl 3-(ethylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate

Methyl 3-(ethylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B7114470
M. Wt: 297.33 g/mol
InChI Key: LBRJQMGEJWRIQG-UHFFFAOYSA-N
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Description

Methyl 3-(ethylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing atoms of at least two different elements as members of its ring(s)

Preparation Methods

The synthesis of Methyl 3-(ethylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Methyl Group: This step often involves methylation reactions using reagents such as methyl iodide.

    Attachment of the Ethylsulfonylamino Group: This can be done through a nucleophilic substitution reaction where an ethylsulfonylamine is introduced.

    Esterification: The final step involves the formation of the ester group, typically through a reaction with methanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow techniques and advanced catalytic systems.

Chemical Reactions Analysis

Methyl 3-(ethylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the ethylsulfonylamino group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Methyl 3-(ethylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 3-(ethylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 3-(ethylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 3-(ethylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-4-20(17,18)14-9-8-6-5-7-13-11(8)15(2)10(9)12(16)19-3/h5-7,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRJQMGEJWRIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(N(C2=C1C=CC=N2)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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